REACTION_CXSMILES
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Br[C:2]1[CH:3]=[C:4]([C:9](=[O:11])[CH3:10])[CH:5]=[CH:6][C:7]=1[F:8].[C:12]([Cu])#[N:13]>CN(C=O)C>[C:9]([C:4]1[CH:5]=[CH:6][C:7]([F:8])=[C:2]([CH:3]=1)[C:12]#[N:13])(=[O:11])[CH3:10]
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Name
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|
Quantity
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81.3 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1F)C(C)=O
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Name
|
CuCN
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Quantity
|
67.4 g
|
Type
|
reactant
|
Smiles
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C(#N)[Cu]
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
|
stirred under N2 for 10 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
|
Details
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The reaction mixture was quenched with water
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Type
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EXTRACTION
|
Details
|
extracted with ether
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Type
|
WASH
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Details
|
The organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography
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Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C=1C=CC(=C(C#N)C1)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |